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Cat. No.: B1194048 Get Quote

Published: December 13, 2025

This guide provides a detailed comparison of the spectroscopic data for 1,2,3-butatriene and

its common structural isomers: 1,3-butadiene, 1-butyne, and 2-butyne. All four compounds

share the molecular formula C₄H₆, but their distinct arrangements of double and triple bonds

result in unique spectroscopic fingerprints. Understanding these differences is crucial for

researchers in chemical synthesis, materials science, and drug development for accurate

identification and characterization.

This document summarizes key data from Infrared (IR), Proton Nuclear Magnetic Resonance

(¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis)

spectroscopy, supported by generalized experimental protocols.
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Caption: Structural relationship of 1,2,3-butatriene and its common isomers.

Infrared (IR) Spectroscopy Comparison
IR spectroscopy is highly effective for distinguishing these isomers by identifying characteristic

vibrations of their functional groups. The most notable differences arise from the C-H bonds of

terminal alkynes and the unique stretching of cumulated and conjugated double bonds.
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Isomer Key Absorptions (cm⁻¹)
Description of Vibrational
Mode

1,2,3-Butatriene ~2070

Strong, characteristic

asymmetric C=C=C stretch of

the cumulene system.

1,3-Butadiene 3100-3010~1596

=C-H stretch (sp² C-H).C=C

stretch (conjugated system).[1]

[2]

1-Butyne ~3300~2100

Strong, sharp ≡C-H stretch

(terminal alkyne).[3]C≡C

stretch.

2-Butyne ~2260-2100 (weak/absent)

C≡C stretch. This peak is often

absent or very weak due to the

symmetrical nature of the

internal alkyne, which results in

no change in dipole moment

during the vibration.[4]

Analysis: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of 1-

butyne. Conversely, the absence of this peak and a very weak or missing C≡C stretch signal is

characteristic of the symmetrical 2-butyne. 1,3-Butadiene is identified by its C=C stretching

frequency and sp² C-H stretches, while 1,2,3-butatriene is uniquely identified by its intense

absorption around 2070 cm⁻¹ from the cumulated double bond system.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy Comparison
¹H NMR spectroscopy distinguishes the isomers based on the number of unique proton

environments, their chemical shifts, and spin-spin splitting patterns. The symmetry of each

molecule plays a crucial role in the appearance of its spectrum.
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Isomer Chemical Shift (δ, ppm)
Description (Splitting,
Integration)

1,2,3-Butatriene ~4.68

Singlet, 4H. The molecule is

symmetrical, so all four protons

are chemically equivalent.

1,3-Butadiene
~6.3 (multiplet, 2H)~5.1

(multiplet, 4H)

Internal protons

(=CH-).Terminal protons

(=CH₂). The spectrum is

complex due to coupling

between protons.[5]

1-Butyne
~2.15 (quartet, 2H)~1.95

(triplet, 1H)~1.10 (triplet, 3H)

Methylene protons (-

CH₂-).Alkynyl proton (≡C-

H).Methyl protons (-CH₃).

2-Butyne ~1.75

Singlet, 6H. Due to symmetry,

both methyl groups are

identical, and there are no

adjacent protons to cause

splitting.[6]

Analysis:2-Butyne provides the simplest spectrum with a single peak, confirming its high

degree of symmetry. 1-Butyne is also easily identified by its three distinct signals with

characteristic splitting patterns. The spectra of 1,2,3-butatriene and 1,3-butadiene are

differentiated by the number of signals; the former shows a single peak due to its symmetry,

while the latter shows two complex multiplets corresponding to its two different types of vinyl

protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy Comparison
¹³C NMR spectroscopy provides information on the number of unique carbon environments and

their electronic nature (sp, sp², sp³).
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Isomer Chemical Shift (δ, ppm)
Description of Carbon
Environment

1,2,3-Butatriene ~150.1~83.2

Central carbons of the C=C=C

system.Terminal carbons

(=CH₂).[4]

1,3-Butadiene ~137.2~116.7

Internal carbons

(=CH-).Terminal carbons

(=CH₂).

1-Butyne ~84.1~68.5~20.5~13.2
C-2 (sp).C-1 (sp).C-3 (sp³).C-4

(sp³).

2-Butyne ~74.0~3.5
C-2 and C-3 (sp).C-1 and C-4

(sp³).[7]

Analysis: The number of signals in the ¹³C NMR spectrum directly corresponds to the number

of non-equivalent carbons. 1-Butyne, with four unique carbons, shows four distinct peaks.

1,2,3-Butatriene, 1,3-Butadiene, and 2-Butyne each show only two signals due to their

molecular symmetry. They can be distinguished by their chemical shifts: the sp-hybridized

carbons of the alkynes appear significantly upfield (lower ppm) compared to the sp² carbons of

the diene and triene.[8] The central carbons of 1,2,3-butatriene are uniquely deshielded,

appearing far downfield at ~150 ppm.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Comparison
UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated π-systems.

The absorption of UV light corresponds to the promotion of an electron from the highest

occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
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Isomer λmax (nm) Description

1,2,3-Butatriene ~225-230

The cumulated double bonds

result in a π-π* transition, but it

is less extensive than in a

conjugated system.

1,3-Butadiene 217

The conjugated π-system

significantly lowers the HOMO-

LUMO energy gap, resulting in

absorption at a longer

wavelength compared to

isolated double bonds.[9][10]

1-Butyne < 200

The π-π* transition requires

high energy and occurs in the

far-UV region, outside the

range of standard

spectrometers.

2-Butyne < 200

Similar to 1-butyne, the π-π*

transition is in the far-UV

region.

Analysis:1,3-Butadiene is the standout in UV-Vis spectroscopy. Its conjugated system allows

for a relatively low-energy electronic transition, producing a strong absorption at 217 nm.[9][10]

In contrast, 1-butyne and 2-butyne do not absorb significantly in the conventional UV-Vis range

(200-800 nm). 1,2,3-butatriene absorbs in the UV region, but its λmax and absorption

characteristics differ from the classic conjugated signature of 1,3-butadiene.

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general

methodologies are outlined below.

Infrared (IR) Spectroscopy

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
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Sample Preparation: For volatile compounds like the C₄H₆ isomers, spectra are typically

acquired in the gas phase. The sample is introduced into a gas cell (typically with a path

length of 10 cm or longer to ensure sufficient absorption) with IR-transparent windows (e.g.,

NaCl or KBr).[11][12]

Procedure:

A background spectrum is collected by filling the gas cell with a non-absorbing gas like dry

nitrogen or by evacuating the cell.[6]

The gas cell is then filled with the sample vapor to a known partial pressure.

The sample spectrum is recorded, and the instrument's software automatically ratios it

against the background to produce the final absorbance or transmittance spectrum.

High resolution (e.g., 0.5 to 1 cm⁻¹) is often used to resolve the rotational-vibrational fine

structure of gas-phase molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C NMR Spectroscopy.

Sample Preparation:

A small amount of the liquid sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or

tetrachloromethane, CCl₄ for older data) in a standard 5 mm NMR tube.[13][14]

A small quantity of an internal standard, typically tetramethylsilane (TMS), is added to

provide a reference signal at 0.0 ppm.

Procedure:

The NMR tube is placed in the spectrometer's magnet.

The magnetic field is "locked" onto the deuterium signal of the solvent to correct for any

field drift.[13]
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The magnetic field is "shimmed" to maximize its homogeneity, ensuring sharp, well-

resolved peaks.

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID)

signal is recorded.

A Fourier transform is applied to the FID to generate the frequency-domain NMR

spectrum.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Technique: UV-Vis Absorption Spectroscopy.

Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as hexane or

ethanol, at a very low concentration (typically in the micromolar range) to ensure the

absorbance falls within the instrument's linear range.[15] The solution is placed in a quartz

cuvette (glass absorbs UV light).

Procedure:

A baseline or "blank" spectrum is recorded using a cuvette filled only with the solvent. This

corrects for any absorption from the solvent and the cuvette itself.[15]

The blank cuvette is replaced with the sample cuvette.

The instrument scans the desired wavelength range (e.g., 200-400 nm), and the

absorbance at each wavelength is recorded.

The final spectrum is plotted as absorbance versus wavelength, from which the λmax is

determined.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

